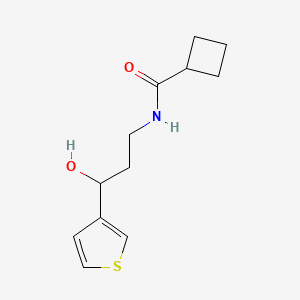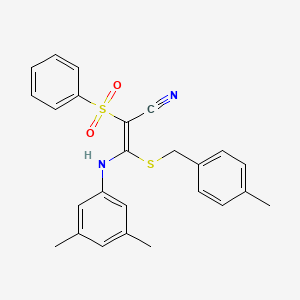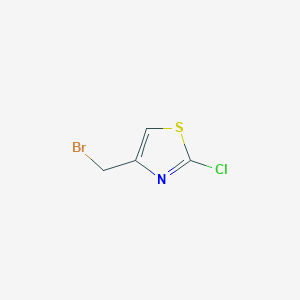
Thiazole, 4-(bromomethyl)-2-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazoles are a class of heterocyclic compounds featuring a five-membered ring with sulfur and nitrogen as heteroatoms. The compound "Thiazole, 4-(bromomethyl)-2-chloro-" is a derivative of thiazole, which has been utilized in various chemical syntheses and has shown potential in pharmacological applications due to its structural diversity and biological relevance .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of thiazole with halogenating agents or through condensation reactions. For instance, 4-(Bromomethyl)-5-(dibromomethyl)thiazole was prepared by bromination of 4,5-dimethylthiazole with N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) . Similarly, ethyl 2-amino-thiazole-4-carboxylate was synthesized using thiourea and ethyl bromopyruvate in a solvent-free method . These methods demonstrate the versatility of thiazole chemistry in generating various functionalized derivatives.
Molecular Structure Analysis
The molecular and crystal structure of thiazole derivatives can be determined using spectroscopic methods and X-ray crystallography. For example, a novel hydrazone derivative of thiazole was characterized by IR, UV-Vis spectroscopy, and X-ray single crystal diffraction, revealing its crystalline structure in the monoclinic space group . Density functional theory (DFT) calculations can complement experimental methods by predicting geometrical parameters and vibrational frequencies, which often show good agreement with experimental data .
Chemical Reactions Analysis
Thiazole derivatives participate in a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and cross-coupling reactions. The reactivity of the bromomethyl and chloro groups on thiazole allows for further functionalization. For instance, 4-bromomethyl-2-chlorooxazole underwent palladium-catalyzed cross-coupling reactions to yield 2,4-disubstituted oxazoles . Additionally, thiazole derivatives have been used as intermediates in the synthesis of biologically active compounds, such as stable isotope-labeled thiazoles for biological studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as melting points, solubility, and stability, are crucial for their practical applications. These properties can be assessed through melting point measurements, infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy . Theoretical calculations, such as those using DFT, can provide insights into the electronic structure, including frontier molecular orbitals and molecular electrostatic potential maps, which are important for understanding the reactivity and interaction of thiazole derivatives with other molecules .
科学的研究の応用
Synthesis and Antimicrobial Activity
Thiazole derivatives, including those synthesized from 4-(bromomethyl)-2-chloro-thiazole, have been explored for their antimicrobial activities. A study by Ateş, Altintaş, and Ötük (2000) synthesized a range of 4-carbethoxymethyl-2-[(chloroacetyl/α-chloropropionyl/α-bromobutyryl/α-chloro-(α-phenylacetyl)amino]thiazoles and evaluated their antimicrobial effectiveness. The compounds exhibited varying degrees of activity against bacteria and fungi, with some showing significant inhibitory effects against specific strains like Staphylococcus aureus and Candida albicans (Ö. Ateş, H. Altintaş, & G. Ötük, 2000).
Corrosion Inhibition
Thiazole derivatives have been assessed for their corrosion inhibition capabilities, particularly in protecting metal surfaces. Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives to evaluate their performance against the corrosion of iron. Their findings suggest that these compounds exhibit potential as effective corrosion inhibitors, providing a theoretical basis for their application in material protection (S. Kaya et al., 2016).
Anticancer Properties
The exploration into thiazole derivatives extends into their potential anticancer activities. Gomha et al. (2017) synthesized new pharmacophores containing the thiazole moiety, demonstrating potent anticancer properties in in vitro assays against hepatocellular carcinoma cell lines. These compounds provide a promising avenue for the development of novel anticancer agents, highlighting the versatility of thiazole derivatives in therapeutic applications (S. M. Gomha et al., 2017).
Organic Synthesis Building Blocks
Thiazole derivatives serve as versatile building blocks in organic synthesis, enabling the construction of complex molecules for various applications. Lin, Salter, and Gong (2009) reported on the synthesis of stable isotope-labeled 5-(hydroxymethyl)thiazole, a precursor for biologically active compounds. This highlights the importance of thiazole derivatives in facilitating the synthesis of targeted molecules for research and development purposes (R. Lin, Rhys Salter, & Yong-Xiang Gong, 2009).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(bromomethyl)-2-chloro-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClNS/c5-1-3-2-8-4(6)7-3/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSACQLXZFTVBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Cl)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-chloro-1,3-thiazole | |
CAS RN |
1478722-32-5 |
Source


|
| Record name | 4-(bromomethyl)-2-chloro-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2537842.png)
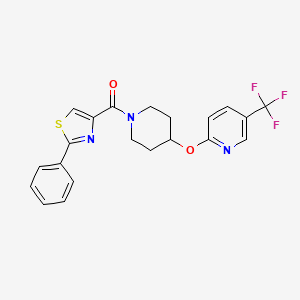
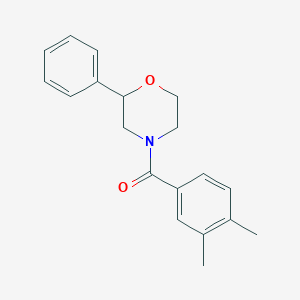
![N-benzyl-2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2537845.png)
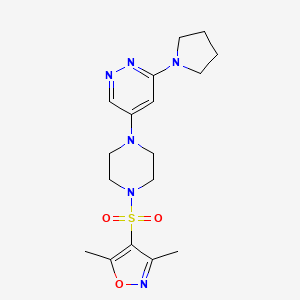
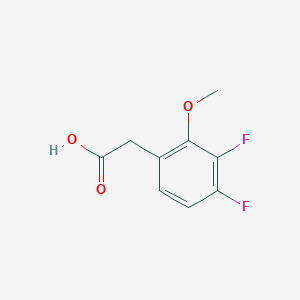
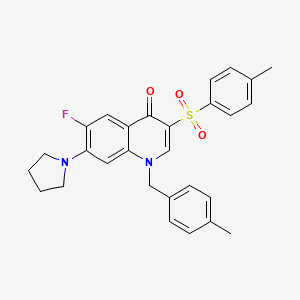

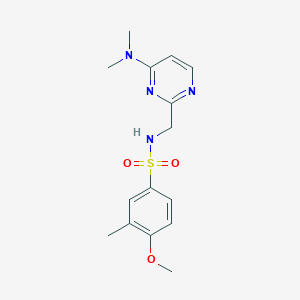
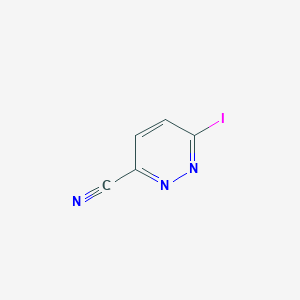
![ethyl 2-(2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2537857.png)
![3-(4-chlorobenzyl)-6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2537858.png)
